molecular formula C7H3BrF3NO2 B15295427 4-Bromo-2-(trifluoromethyl)nicotinic acid

4-Bromo-2-(trifluoromethyl)nicotinic acid

Cat. No.: B15295427
M. Wt: 270.00 g/mol
InChI Key: HHOXUWGLPGWXEY-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 2 of the pyridine ring are replaced by a bromine atom and a trifluoromethyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-2-(trifluoromethyl)nicotinic acid typically involves several steps, including acylation, cyclization, and hydrolysis. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials . The reaction conditions are as follows:

    Acylation: Vinyl ethyl ether and trifluoroacetyl chloride are stirred together with a catalyst at a temperature range of -10°C to 30°C for 3 to 7 hours.

    Cyclization: The resulting product undergoes cyclization to form the desired pyridine ring structure.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

For industrial production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and easily obtainable, making the method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. These substituents impart distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

4-bromo-2-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3BrF3NO2/c8-3-1-2-12-5(7(9,10)11)4(3)6(13)14/h1-2H,(H,13,14)

InChI Key

HHOXUWGLPGWXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)O)C(F)(F)F

Origin of Product

United States

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